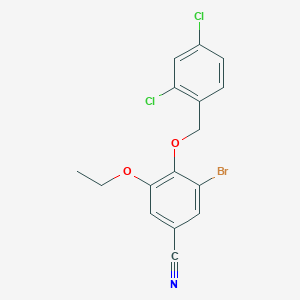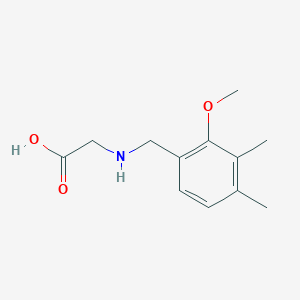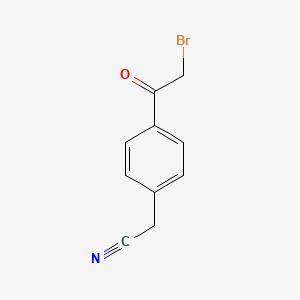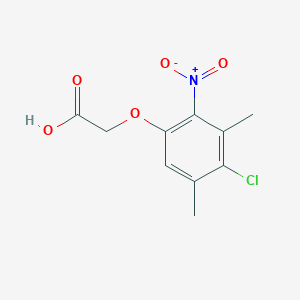
5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol is a complex organic compound characterized by the presence of an adamantyl group, a dimethylamino group, and a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a reductive amination reaction using dimethylamine and a suitable aldehyde or ketone.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the biphenyl structure or the dimethylamino group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced biphenyl or dimethylamino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
科学研究应用
5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct functional groups.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor in the production of specialty chemicals.
作用机制
The mechanism of action of 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors or enzymes in the central nervous system, influencing neurotransmitter release or uptake.
Pathways Involved: It may modulate signaling pathways related to neuroprotection or neurodegeneration, making it a potential therapeutic agent for neurological conditions.
相似化合物的比较
Similar Compounds
- 5-(1-Adamantyl)-3-((methylamino)methyl)(1,1’-biphenyl)-2-ol
- 5-(1-Adamantyl)-3-((ethylamino)methyl)(1,1’-biphenyl)-2-ol
- 5-(1-Adamantyl)-3-((propylamino)methyl)(1,1’-biphenyl)-2-ol
Uniqueness
- Structural Features : The presence of the dimethylamino group and the adamantyl group in 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol provides unique steric and electronic properties compared to its analogs.
- Reactivity : The compound’s reactivity profile is distinct due to the specific arrangement of functional groups, making it suitable for specialized applications in medicinal chemistry and materials science.
属性
CAS 编号 |
35839-44-2 |
|---|---|
分子式 |
C25H31NO |
分子量 |
361.5 g/mol |
IUPAC 名称 |
4-(1-adamantyl)-2-[(dimethylamino)methyl]-6-phenylphenol |
InChI |
InChI=1S/C25H31NO/c1-26(2)16-21-11-22(12-23(24(21)27)20-6-4-3-5-7-20)25-13-17-8-18(14-25)10-19(9-17)15-25/h3-7,11-12,17-19,27H,8-10,13-16H2,1-2H3 |
InChI 键 |
FKVFOPFHCHWVFU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C(=CC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)
![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13015409.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)

![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)


